Ethyl 2-cyano-3-methylquinoline-1(2H)-carboxylate
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Overview
Description
Ethyl 2-cyano-3-methylquinoline-1(2H)-carboxylate is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a cyano group, a methyl group, and an ethyl ester group attached to the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-methylquinoline-1(2H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-methylquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-methylquinoline-1(2H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and ester groups can play a crucial role in binding to these targets and influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Ethyl 2-cyano-3-methylquinoline-1(2H)-carboxylate can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline-2-carboxylic acid: Another derivative with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
CAS No. |
62681-43-0 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
ethyl 2-cyano-3-methyl-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-3-18-14(17)16-12-7-5-4-6-11(12)8-10(2)13(16)9-15/h4-8,13H,3H2,1-2H3 |
InChI Key |
QEEZMWHSUIZOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(C(=CC2=CC=CC=C21)C)C#N |
Origin of Product |
United States |
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